molecular formula C8H12O5 B14279609 Dimethyl [(oxiran-2-yl)methyl]propanedioate CAS No. 155701-35-2

Dimethyl [(oxiran-2-yl)methyl]propanedioate

Cat. No.: B14279609
CAS No.: 155701-35-2
M. Wt: 188.18 g/mol
InChI Key: BDKYSYBBIMIKJK-UHFFFAOYSA-N
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Description

Dimethyl [(oxiran-2-yl)methyl]propanedioate is an organic compound that features an oxirane (epoxide) ring and a propanedioate (malonate) ester group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(oxiran-2-yl)methyl]propanedioate can be synthesized through the reaction of dimethyl malonate with epichlorohydrin in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the malonate anion attacks the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(oxiran-2-yl)methyl]propanedioate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include amino alcohols, hydroxy esters, and thioethers.

    Oxidation: Products include diols and other oxidized derivatives.

    Reduction: Products include alcohols and reduced esters.

Scientific Research Applications

Dimethyl [(oxiran-2-yl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins, where its reactive groups can form cross-linked networks.

Mechanism of Action

The mechanism of action of dimethyl [(oxiran-2-yl)methyl]propanedioate involves the reactivity of its epoxide ring and ester groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The ester groups can participate in hydrolysis, transesterification, and other ester-related reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, making it versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Lacks the epoxide ring but has similar ester groups.

    Epichlorohydrin: Contains an epoxide ring but lacks the ester groups.

    Diethyl [(oxiran-2-yl)methyl]propanedioate: Similar structure but with ethyl ester groups instead of methyl.

Uniqueness

Dimethyl [(oxiran-2-yl)methyl]propanedioate is unique due to the combination of an epoxide ring and malonate ester groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.

Properties

CAS No.

155701-35-2

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

dimethyl 2-(oxiran-2-ylmethyl)propanedioate

InChI

InChI=1S/C8H12O5/c1-11-7(9)6(8(10)12-2)3-5-4-13-5/h5-6H,3-4H2,1-2H3

InChI Key

BDKYSYBBIMIKJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CO1)C(=O)OC

Origin of Product

United States

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